molecular formula C18H20N4O3S B6537517 4-methyl-N-(6-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)benzamide CAS No. 1021264-87-8

4-methyl-N-(6-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)benzamide

Cat. No.: B6537517
CAS No.: 1021264-87-8
M. Wt: 372.4 g/mol
InChI Key: NXFYHIVMXGKOJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(6-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)benzamide is a benzamide derivative featuring a pyridazine core substituted at the 3-position with a sulfanyl-linked morpholin-4-yl-2-oxoethyl group and at the 6-position with a 4-methylbenzamide moiety. This structure combines a heterocyclic pyridazine ring with a morpholine-based side chain, which may enhance solubility and target-binding properties.

Properties

IUPAC Name

4-methyl-N-[6-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-13-2-4-14(5-3-13)18(24)19-15-6-7-16(21-20-15)26-12-17(23)22-8-10-25-11-9-22/h2-7H,8-12H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFYHIVMXGKOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

Ponatinib Derivatives (Compounds 12 and 13)
  • Structure: Compound 12: 3-{2-[6-(Cyclopropylamino)-9H-purin-9-yl]ethynyl}-4-methyl-N-[4-(trifluoromethyl)pyridin-2-yl]benzamide. Compound 13: N-(5-tert-butyl-4,5-dihydro-1,2-oxazol-3-yl)-3-{2-[6-(cyclopropylamino)-9H-purin-9-yl]ethynyl}-4-methylbenzamide.
  • Key Features :
    • Both compounds retain the 4-methylbenzamide core but replace the pyridazine-morpholine moiety with purine-ethynyl and heterocyclic substituents (trifluoromethyl pyridine or tert-butyl oxazole).
    • Activity : Demonstrated superior enzymatic and antiproliferative activity compared to ethylenic precursors, suggesting that ethynyl linkages enhance potency .
Triazolo[4,3-b]pyridazine Derivative ()
  • Structure: N-[2-(6-{[2-(Mesitylamino)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide.
  • Key Features: Replaces the pyridazine ring with a triazolo[4,3-b]pyridazine system. Substituted with a mesitylamino group and ethylthio linker. Physicochemical Properties: Higher molecular weight (488.61 g/mol) and logP likely due to the bulky mesityl group, which may impact membrane permeability .
Pyridazin-3(2H)-one Derivatives ()
  • Structure :
    • EP 3 532 474 B1 Derivatives : Feature cyclohexylethoxy, fluoro, and triazolopyridinyl groups on the benzamide-pyridazine scaffold.
    • Compound from : 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenyl-pyridazin-3(2H)-one.
  • Key Features :
    • Modifications at the 6-position (e.g., morpholin-4-yl) and 4-position (phenyl/fluoro) influence electronic properties and target affinity.
    • Such derivatives are explored for kinase inhibition, particularly in oncology .

Activity and Physicochemical Data

Table 1: Comparison of Key Parameters

Compound Molecular Formula Molecular Weight (g/mol) IC50 (nM)* cLogP* Key Substituents
Target Compound C19H20N4O3S 384.45 N/A ~2.5 (est.) Pyridazin-3-yl, morpholin-4-yl
AP24163 () C23H25ClFN5O3 486.93 0.34 (ABL1) 4.7 Chlorophenyl, fluorophenyl
Derivative 10 () C24H27FN6O3 490.50 0.87 (ABL1) 3.9 Pyridinyl, tert-butyl
Triazolo[4,3-b]pyridazine () C26H28N6O2S 488.61 N/A ~3.8 (est.) Triazolo-pyridazine, mesitylamino
EP 3 532 474 B1 Derivative () C30H34FN7O3 583.64 N/A ~4.2 (est.) Cyclohexylethoxy, triazolopyridinyl

*Data from enzymatic assays (ABL1 kinase) and computational models .

Structure-Activity Relationship (SAR) Insights

Pyridazine Core : The pyridazine ring is critical for π-π stacking interactions with kinase ATP-binding pockets. Substitution at the 6-position (e.g., morpholin-4-yl) enhances solubility and hydrogen bonding .

Benzamide Substitutions :

  • 4-Methyl Group : Improves hydrophobic interactions but may reduce solubility.
  • Trifluoromethyl (Compound 12) : Enhances metabolic stability and electron-withdrawing effects, boosting potency .

Linker Modifications : Ethynyl (Compound 12) and sulfanyl (Target Compound) linkers balance rigidity and flexibility, affecting binding kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.